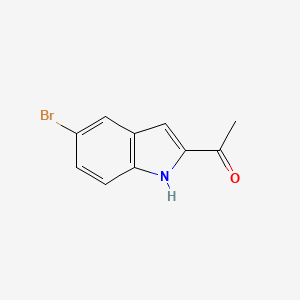

1-(5-bromo-1H-indol-2-yl)Ethanone

Übersicht

Beschreibung

The compound "1-(5-bromo-1H-indol-2-yl)Ethanone" is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activity. Indole derivatives are commonly found in natural products and pharmaceuticals. The presence of a bromine atom on the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in drug design and development.

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of enantiomerically pure diarylethanes, which are structurally related to the target compound, involves a 7-step procedure starting from a bromo-chlorophenyl ketone and includes a key resolution step to obtain optically pure enantiomers . Although the exact synthesis of "1-(5-bromo-1H-indol-2-yl)Ethanone" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can influence the electronic distribution and steric properties of the molecule. The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD) . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of the bromine atom can facilitate electrophilic substitution reactions, which are useful in the functionalization of the indole ring. For instance, the halogen-exchange reaction has been employed to synthesize related brominated compounds with higher yields . The reactivity of such compounds can be further explored through esterification and other derivatization reactions, although photolytic phenomena may not be observed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-bromo-1H-indol-2-yl)Ethanone" can be inferred from related compounds. Brominated indoles generally exhibit good thermal stability, as evidenced by thermal analysis of similar molecules . The electronic spectra and molecular orbital energy level diagrams can be assigned based on time-dependent density functional theory (TD-DFT) results, providing information on the electronic transitions involved . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for predicting sites of reactivity and interactions with biological targets . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Antimicrobial Activity : Novel 1H-indole derivatives, including compounds related to 1-(5-bromo-1H-indol-2-yl)Ethanone, have shown significant antimicrobial activities. These derivatives were evaluated against various bacterial and fungal strains, including Gram-positive, Gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Antibacterial Properties : Compounds structurally related to 1-(5-bromo-1H-indol-2-yl)Ethanone demonstrated pronounced antibacterial activity. These findings are based on the synthesis and antibacterial evaluation of various derivatives, showing their potential as antibacterial agents (M. Murugesan & G. Selvam, 2021).

Chemical Synthesis and Characterization

Novel Compound Synthesis : The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione resulted in new compounds, indicating the potential for synthesizing diverse derivatives of 1-(5-bromo-1H-indol-2-yl)Ethanone for various applications (Masomeh Aghazadeh et al., 2011).

Synthons for Heterocyclic Compounds : 1-(5-bromo-1H-indol-2-yl)Ethanone derivatives have been used as important synthons in the design and synthesis of nitrogen-containing heterocyclic compounds. These processes involved palladium-catalyzed cross-coupling and heteroannulation to yield novel indole derivatives (M. M. Mmonwa & M. Mphahlele, 2016).

Biological and Pharmacological Activities

Anti-inflammatory Agents : A research study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, showcasing the potential of 1-(5-bromo-1H-indol-2-yl)Ethanone in anti-inflammatory applications. These compounds were evaluated for their anti-inflammatory activity, indicating their significance in medicinal research (Z. Rehman et al., 2022).

Antimicrobial Activity of Oxadiazoles : Novel 1H-indole derivatives, including 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone, showed promising antimicrobial activities. These findings highlight the significance of 1-(5-bromo-1H-indol-2-yl)Ethanone derivatives in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).

Wirkmechanismus

Target of Action

1-(5-bromo-1H-indol-2-yl)Ethanone is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZULRVYGFAQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525679 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-1H-indol-2-yl)Ethanone | |

CAS RN |

89671-83-0 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

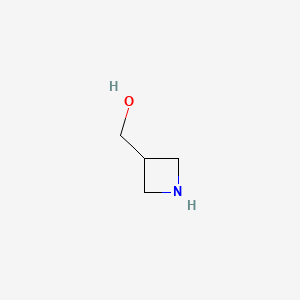

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

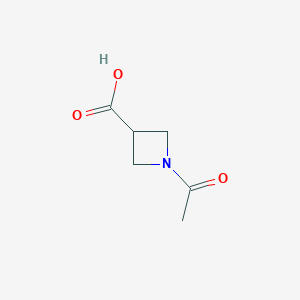

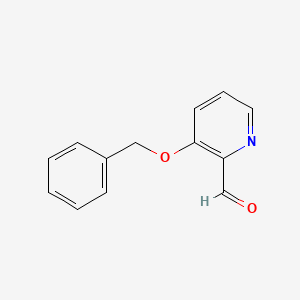

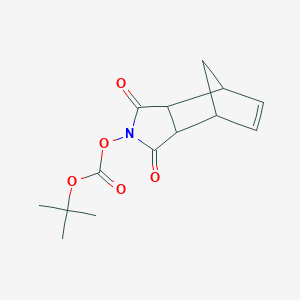

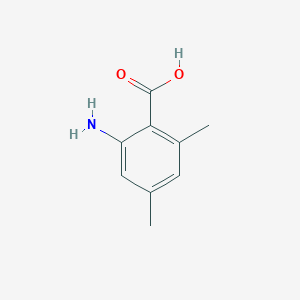

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)